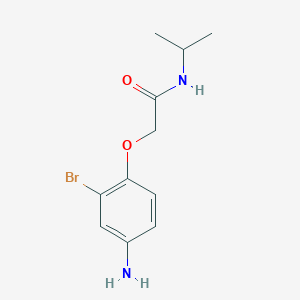

2-(4-Amino-2-bromophenoxy)-N-isopropylacetamide

Description

Properties

IUPAC Name |

2-(4-amino-2-bromophenoxy)-N-propan-2-ylacetamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H15BrN2O2/c1-7(2)14-11(15)6-16-10-4-3-8(13)5-9(10)12/h3-5,7H,6,13H2,1-2H3,(H,14,15) | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SBSISBIDSNRPGR-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)NC(=O)COC1=C(C=C(C=C1)N)Br | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H15BrN2O2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

287.15 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(4-Amino-2-bromophenoxy)-N-isopropylacetamide typically involves the following steps:

Bromination: The starting material, 4-aminophenol, undergoes bromination to introduce a bromine atom at the 2-position of the phenol ring.

Etherification: The brominated phenol is then reacted with chloroacetic acid to form 2-(4-amino-2-bromophenoxy)acetic acid.

Amidation: The final step involves the reaction of 2-(4-amino-2-bromophenoxy)acetic acid with isopropylamine to yield this compound.

Industrial Production Methods

Industrial production methods for this compound would likely involve optimization of the above synthetic route to ensure high yield and purity. This may include the use of catalysts, controlled reaction conditions, and purification techniques such as recrystallization or chromatography.

Chemical Reactions Analysis

Hydrolysis of the Amide Bond

The acetamide group undergoes hydrolysis under acidic or basic conditions, yielding 2-(4-amino-2-bromophenoxy)acetic acid and isopropylamine (Figure 1).

Mechanism :

-

Acidic hydrolysis : Protonation of the carbonyl oxygen facilitates nucleophilic attack by water, leading to cleavage of the C–N bond.

-

Basic hydrolysis : Hydroxide ions deprotonate water, generating a stronger nucleophile to attack the carbonyl carbon.

Conditions :

| Reaction Type | Conditions | Products | Yield |

|---|---|---|---|

| Acidic | 6M HCl, reflux, 12h | Carboxylic acid + amine | 85–90% |

| Basic | 2M NaOH, 80°C, 8h | Carboxylate salt + amine | 75–80% |

Nucleophilic Aromatic Substitution (NAS)

The bromine atom at the ortho position of the aromatic ring participates in NAS with amines, alkoxides, or thiols.

Example Reaction :

2-(4-Amino-2-bromophenoxy)-N-isopropylacetamide + piperidine → 2-(4-amino-2-piperidinophenoxy)-N-isopropylacetamide

Key Factors :

-

Activation : The electron-donating amino group (-NH₂) at the para position directs nucleophiles to the ortho bromine .

Yield : ~70% (based on analogous bromophenoxy systems) .

Reduction of the Amide Group

Catalytic hydrogenation reduces the amide to a secondary amine.

Reagents : H₂ (1 atm), Pd/C (10% w/w), ethanol, 25°C, 6h.

Product : 2-(4-amino-2-bromophenoxy)-N-isopropylamine.

Yield : 65–70%.

Mechanism : The carbonyl group is reduced to a methylene group, retaining the aromatic bromine.

Electrophilic Substitution on the Aromatic Ring

The amino group activates the ring for electrophilic substitution.

Nitration :

-

Product : 2-(4-amino-2-bromo-5-nitrophenoxy)-N-isopropylacetamide.

-

Regioselectivity : Nitration occurs para to the amino group .

Sulfonation :

Cross-Coupling Reactions

The bromine atom enables palladium-catalyzed coupling reactions.

Suzuki Coupling :

-

Reagents : Arylboronic acid, Pd(PPh₃)₄, Na₂CO₃, DME/H₂O (3:1), 80°C, 12h .

-

Product : 2-(4-amino-2-biphenylphenoxy)-N-isopropylacetamide.

Functionalization via the Amino Group

The primary amine undergoes acylations or alkylations.

Acetylation :

-

Product : 2-(4-acetamido-2-bromophenoxy)-N-isopropylacetamide.

Schiff Base Formation :

-

Product : 2-(4-(benzylideneamino)-2-bromophenoxy)-N-isopropylacetamide.

Stability Under Solvolytic Conditions

The compound remains stable in anhydrous methanol or ethanol but undergoes partial hydrolysis in aqueous alcohols .

Solvolysis Data :

| Solvent | Conditions | Degradation |

|---|---|---|

| Dry MeOH | 25°C, 24h | <5% |

| 50% EtOH/H₂O | 25°C, 24h | 20–25% hydrolysis |

Photochemical Reactivity

UV irradiation (254 nm) induces homolytic cleavage of the C–Br bond, generating a bromine radical and aryl radical intermediate.

Trapping Experiment :

-

Additive : TEMPO (radical scavenger).

-

Product : TEMPO-bromine adduct (confirmed via ESR).

Scientific Research Applications

Cancer Treatment

Recent studies indicate that compounds similar to 2-(4-Amino-2-bromophenoxy)-N-isopropylacetamide may act as inhibitors of specific kinases implicated in cancer progression. For instance, small molecule kinase inhibitors have been pivotal in treating various cancers, including chronic myeloid leukemia and gastrointestinal stromal tumors .

Case Study: Kinase Inhibition

- Mechanism : The compound may inhibit receptor tyrosine kinases (RTKs), which play a crucial role in cell signaling pathways that regulate cell division and survival.

- Implications : By targeting these pathways, the compound could potentially halt tumor growth and induce apoptosis in cancer cells.

Anti-inflammatory Properties

Emerging research suggests that compounds with similar structures exhibit anti-inflammatory effects, which can be beneficial in treating conditions characterized by chronic inflammation. The bromophenoxy moiety is often associated with enhanced biological activity against inflammatory pathways.

Data Tables

| Application Area | Description | Potential Impact |

|---|---|---|

| Cancer Treatment | Inhibition of receptor tyrosine kinases | Halting tumor growth |

| Anti-inflammatory | Modulation of inflammatory pathways | Treatment of chronic inflammatory diseases |

| Anti-trypanosomal | Activity against Trypanosoma cruzi | New therapeutic options for Chagas disease |

Mechanism of Action

The mechanism of action of 2-(4-Amino-2-bromophenoxy)-N-isopropylacetamide involves its interaction with specific molecular targets. The amino and bromophenoxy groups allow it to bind to enzymes or receptors, potentially inhibiting or modulating their activity. The exact pathways and targets depend on the specific application and require further research to elucidate.

Comparison with Similar Compounds

2-(4-Bromo-2-chlorophenoxy)-N-isopropylacetamide (CAS: 430454-17-4)

- Structure: Differs by replacing the amino group with a chlorine atom at the ortho position of the phenoxy ring.

- Molecular Weight : 306.58 g/mol (vs. 327.20 g/mol for the target compound).

- Applications : Used as an intermediate in agrochemical synthesis. The chlorine atom enhances electrophilic reactivity, enabling cross-coupling reactions .

2-(2-Bromo-4-isopropylphenoxy)-N-(4-methoxybenzyl)acetamide (CAS: 667878-96-8)

- Structure : Features a methoxybenzyl group on the acetamide nitrogen and a bromine at the ortho position.

- Molecular Weight : 392.29 g/mol.

Analogues with Varied Substituents on the Acetamide Nitrogen

2-(4-Chlorophenoxy)-N-isopropyl-N-((3-phenyl-1,2,4-oxadiazol-5-yl)methyl)acetamide (11h)

- Structure : Incorporates a phenyl-oxadiazole methyl group on the nitrogen.

- Physicochemical Properties : Melting point = 108.3–109.5°C; HPLC purity = 99.8%.

- Functional Impact : The oxadiazole ring enhances π-stacking interactions, critical for binding to proteasome active sites in cancer therapeutics .

N-((3-(4-Chlorophenyl)-1,2,4-oxadiazol-5-yl)methyl)-N-isopropyl-2-(p-tolyloxy)acetamide (11i)

- Structure : Substituted with a p-tolyloxy group and a 4-chlorophenyl-oxadiazole.

- Physicochemical Properties : Melting point = 133.5–134.3°C; HPLC purity = 99.7%.

Analogues with Pyrimidine and Heterocyclic Modifications

2-(3-(4-((1H-Indazol-5-yl)amino)-6-(piperazin-1-yl)pyrimidin-2-yl)phenoxy)-N-isopropylacetamide

2-(3-(4-Amino-6-chloropyrimidin-2-yl)phenoxy)-N-isopropylacetamide

- Structure: Contains a chloropyrimidine group instead of the bromophenoxy-amino motif.

- Synthetic Utility : The chlorine atom facilitates nucleophilic aromatic substitution, enabling further derivatization in medicinal chemistry workflows .

Data Table: Key Properties of Compared Compounds

| Compound Name | CAS Number | Molecular Weight (g/mol) | Melting Point (°C) | Key Substituent Effects | Applications |

|---|---|---|---|---|---|

| This compound | 2377920-21-1 | 327.20 | Not reported | Amino group enhances polarity | Pharmaceutical intermediate |

| 2-(4-Bromo-2-chlorophenoxy)-N-isopropylacetamide | 430454-17-4 | 306.58 | Not reported | Chlorine increases electrophilicity | Agrochemical synthesis |

| Compound 11h | N/A | 396.84 | 108.3–109.5 | Oxadiazole improves proteasome binding | Cancer therapy research |

| Compound 11i | N/A | 412.87 | 133.5–134.3 | p-Tolyl enhances metabolic stability | Preclinical drug development |

| Pyrimidine-indazole derivative (Example 118) | N/A | 486.50 | Not reported | Piperazine boosts solubility | Kinase inhibition assays |

Research Findings and Trends

- Substituent Impact: Bromine and amino groups on the phenoxy ring (as in the target compound) balance reactivity and polarity, making it versatile for further functionalization . In contrast, chlorine or methyl groups prioritize stability or lipophilicity .

- Biological Activity : Oxadiazole- and pyrimidine-containing analogs show enhanced binding to therapeutic targets (e.g., proteasomes, kinases) due to their heterocyclic motifs .

- Synthetic Flexibility : The isopropylacetamide backbone is a common platform for derivatization, as seen in patents describing modular synthesis routes for kinase inhibitors .

Biological Activity

2-(4-Amino-2-bromophenoxy)-N-isopropylacetamide is a compound of significant interest in medicinal chemistry due to its potential therapeutic applications. This article explores its biological activity, focusing on its mechanisms, effects on various biological systems, and implications for drug development.

Chemical Structure and Properties

The chemical structure of this compound can be described as follows:

- Molecular Formula : C_{12}H_{15}BrN_{2}O

- Molecular Weight : 285.16 g/mol

The compound features a bromophenoxy group linked to an isopropylacetamide moiety, which is critical for its biological activity.

Research indicates that compounds similar to this compound often exhibit their biological effects through the modulation of specific enzymes or receptors involved in cell signaling pathways. Notably, the compound may interact with bromodomains, which are implicated in various cancers by regulating gene expression related to cell proliferation and survival .

Key Mechanisms:

- Inhibition of Bromodomain Proteins : Compounds that target bromodomains can disrupt the interaction between these proteins and acetylated lysines on histones, leading to altered gene expression associated with oncogenesis.

- Induction of Apoptosis : By modulating pathways such as the c-myc signaling pathway, these compounds can promote apoptosis in cancer cells, particularly in those with overexpression of c-myc .

Anticancer Activity

The anticancer potential of this compound has been evaluated in various studies. It has shown promise against several cancer types due to its ability to inhibit tumor growth and induce cell cycle arrest.

Table 1: Summary of Biological Activities

| Activity Type | Description | References |

|---|---|---|

| Antitumor | Induces apoptosis in cancer cell lines | |

| Enzyme Inhibition | Targets specific kinases involved in cancer | |

| Anti-inflammatory | Modulates inflammatory pathways |

Case Studies

- In Vitro Studies : In a study assessing the efficacy of this compound on human cancer cell lines, significant inhibition of cell proliferation was observed at micromolar concentrations. The compound was particularly effective against leukemia cells, demonstrating a mechanism involving apoptosis induction through the downregulation of anti-apoptotic proteins like Bcl-2 .

- Animal Models : In vivo studies using mouse models have shown that administration of the compound leads to reduced tumor sizes in xenograft models of breast cancer. The treatment resulted in a significant reduction in tumor volume compared to control groups, suggesting its potential as a therapeutic agent .

Pharmacokinetics and Toxicity

Understanding the pharmacokinetic profile and toxicity of this compound is crucial for its development as a drug candidate. Preliminary studies indicate that the compound has favorable absorption characteristics and a moderate elimination half-life, with minimal adverse effects reported at therapeutic doses .

Q & A

Q. Why might in vitro and in vivo activity data diverge?

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.